4-methyl-1-phenyl-1H-Pyrazole

Descripción general

Descripción

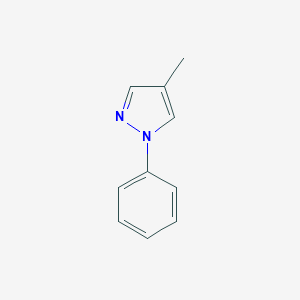

4-methyl-1-phenyl-1H-Pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms The presence of a phenyl group at position 1 and a methyl group at position 4 distinguishes this compound from other pyrazole derivatives

Métodos De Preparación

4-methyl-1-phenyl-1H-Pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction of phenylhydrazine with 4-methyl-1,3-diketone under acidic conditions can yield this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Addition and Functionalization

The 4-methyl and phenyl groups influence reactivity at the pyrazole ring’s nitrogen and carbon centers:

-

Aldehyde Formation : The Vilsmeier-Haack reaction enables formylation at the C-4 position using POCl₃ and DMF, yielding 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde ( ).

-

Triflate Intermediates : Conversion to triflate derivatives at C-4 allows palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) for aryl, alkyne, or heteroaryl group introductions (Table 1) .

Table 1: Cross-Coupling Reactions of 4-Triflate-1-phenylpyrazole

| Catalyst | Reagent | Product | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 4-Phenyl-1-phenylpyrazole | 85 |

| PdCl₂(dppf) | Ethynyltrimethylsilane | 4-Ethynyl-1-phenylpyrazole | 78 |

Condensation Reactions

The aldehyde group in this compound-3-carbaldehyde participates in key condensations:

-

Schiff Base Formation : Reacts with amines (e.g., hydrazines, anilines) to form hydrazones and imines, used in bioactive compound synthesis ( ).

-

Chalcone Synthesis : Condensation with acetophenones under basic conditions yields pyrazole-chalcone hybrids with anti-inflammatory activity (IC₅₀ values: 2–5 µM) .

Cycloaddition and Heterocycle Formation

The pyrazole core participates in cyclization reactions:

-

1,3-Dipolar Cycloaddition : Reacts with diazoalkanes to form pyrazolo[1,5-a]pyrimidines, useful in medicinal chemistry (e.g., antitumor agents) ( ).

-

Isoxazole Synthesis : Reaction with hydroxylamine hydrochloride yields 3-(pyrazol-4-yl)isoxazoles, confirmed by singlet δ 8.12 ppm (¹H NMR) .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline derivatives, altering electronic properties for material science applications .

-

Oxidation : MnO₂ selectively oxidizes hydroxymethyl groups at C-4 to carbaldehydes, enabling further functionalization ( ).

Biological Activity and Derivatives

Derivatives demonstrate significant pharmacological properties:

-

Anti-inflammatory Agents : 4-Carbaldehyde derivatives show 70–78% inhibition in carrageenan-induced edema models (vs. diclofenac) .

-

Antimicrobial Activity : Pyrazole-oxazolone hybrids inhibit S. aureus and E. coli (MIC: 4 µg/mL) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The phenyl group directs electrophiles to the para position of the pyrazole ring ( ).

-

Steric Effects : The 4-methyl group hinders reactions at C-5, favoring regioselectivity at C-3 and C-4 ( ).

This compound’s versatility in forming pharmacophores and functional materials underscores its importance in organic synthesis. Ongoing research focuses on enantioselective modifications and green chemistry applications to enhance synthetic efficiency.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methyl-1-phenyl-1H-pyrazole and its derivatives have shown significant potential in medicinal chemistry, particularly as therapeutic agents against various diseases.

Anticholinesterase Activity

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. For instance, a study found that certain derivatives displayed low micromolar inhibitory activities against AChE, which is crucial for treating Alzheimer's disease . The structure-activity relationship (SAR) studies indicated that specific substitutions enhanced the inhibitory potency, suggesting that these compounds could be developed into effective treatments for neurodegenerative disorders.

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For example, compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro. This property is particularly beneficial for managing conditions such as arthritis and other inflammatory diseases.

Antimicrobial and Antifungal Activities

This compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi. A recent study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential use as an antibacterial and antifungal agent .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress-related damage. This property opens avenues for developing supplements or drugs aimed at enhancing cellular defense mechanisms.

Organic Synthesis

In addition to its medicinal applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound is utilized in synthesizing a variety of novel pyrazole derivatives with diverse functional groups. These derivatives can be tailored for specific biological activities or material properties, making them versatile tools in research and industry .

Development of Allosteric Modulators

Research has also focused on developing allosteric modulators targeting G protein-coupled receptors (GPCRs) using this compound as a scaffold. This approach represents a promising strategy for creating novel treatments for central nervous system disorders .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-methyl-1-phenyl-1H-Pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

4-methyl-1-phenyl-1H-Pyrazole can be compared with other pyrazole derivatives such as:

1-Phenyl-3-methylpyrazole: Similar in structure but with the methyl group at position 3, this compound exhibits different reactivity and biological activity.

1-Phenyl-5-methylpyrazole: The methyl group at position 5 alters the electronic distribution within the ring, affecting its chemical properties.

1-Phenyl-4-ethylpyrazole: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic characteristics.

This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Actividad Biológica

4-Methyl-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, summarizing findings from various studies, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring with a methyl group at the 4-position and a phenyl group at the 1-position.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound and its derivatives can inhibit various bacterial strains. A comparative study demonstrated that compounds derived from pyrazoles showed significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

The antimicrobial efficacy is often attributed to the presence of the phenyl group, which enhances interaction with microbial membranes .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that at a concentration of 10 µM, this compound inhibited TNF-α production by up to 85% compared to controls .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone (control) | 76 | 86 |

| This compound | 85 | 90 |

This property suggests its potential use in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. Research has indicated that compounds like this compound can induce apoptosis in cancer cell lines. A notable study demonstrated that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 0.08 µM, comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| HeLa | 0.15 |

These findings highlight the potential for further development of pyrazole derivatives as anticancer agents.

Study on Antimicrobial Properties

In a study focusing on the synthesis of new pyrazole derivatives, researchers evaluated their antimicrobial activity against various pathogens. The results indicated that certain modifications to the pyrazole structure significantly enhanced its antimicrobial potency, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Study on Anti-inflammatory Effects

Another significant study evaluated the anti-inflammatory effects of several pyrazole derivatives in vivo using animal models. The results showed that treatment with these compounds led to reduced inflammation markers and improved clinical outcomes in models of arthritis .

Propiedades

IUPAC Name |

4-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPAHRITFHGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401417 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14766-43-9 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.